(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone is a compound known for its significant biological activities, including enzyme inhibition and antioxidant properties. This compound is part of a broader class of phenolic compounds, which are known for their diverse applications in medicinal chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone typically involves the reaction of (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone with demethylating agents such as boron tribromide (BBr3). This reaction removes the methoxy groups, resulting in the formation of the desired hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar demethylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
Wissenschaftliche Forschungsanwendungen
(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its enzyme inhibition properties, particularly against carbonic anhydrase isozymes.
Medicine: Investigated for its potential antioxidant and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of (3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone involves its interaction with various molecular targets, including enzymes and free radicals. The compound’s hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. Additionally, its ability to inhibit enzymes like carbonic anhydrase isozymes is attributed to its binding to the active site of the enzyme, blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
- (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone
- (3,4-Dihydroxyphenyl)(phenyl)methanone
Uniqueness
(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone is unique due to its specific arrangement of hydroxyl groups, which enhances its antioxidant properties and enzyme inhibition capabilities. This makes it particularly effective in applications requiring strong antioxidant activity and enzyme inhibition .
Eigenschaften
CAS-Nummer |
56609-45-1 |
---|---|
Molekularformel |
C13H10O6 |
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
(3,4-dihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O6/c14-8-2-1-6(3-9(8)15)12(18)7-4-10(16)13(19)11(17)5-7/h1-5,14-17,19H |
InChI-Schlüssel |
SPGXHJLVTVJISF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.